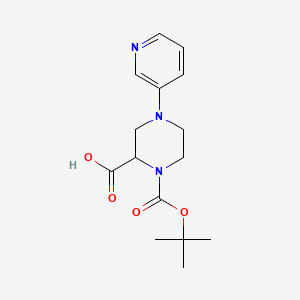
1-(Tert-butoxycarbonyl)-4-(pyridin-3-yl)piperazine-2-carboxylic acid
Übersicht
Beschreibung
1-(Tert-butoxycarbonyl)-4-(pyridin-3-yl)piperazine-2-carboxylic acid is a useful research compound. Its molecular formula is C15H21N3O4 and its molecular weight is 307.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(Tert-butoxycarbonyl)-4-(pyridin-3-yl)piperazine-2-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a piperazine core substituted with a pyridine group and a tert-butoxycarbonyl (Boc) protecting group. Its chemical formula is , and it possesses a molecular weight of 253.29 g/mol. The presence of the pyridine ring may contribute to its interaction with biological targets, enhancing its pharmacological profile.
The biological activity of this compound can be attributed to its interactions with various biological pathways:
- FAAH Inhibition : Similar compounds have been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the breakdown of endocannabinoids. Inhibition of FAAH leads to increased levels of endogenous cannabinoids, which can modulate pain and inflammation .
- Antimicrobial Activity : Compounds with similar piperazine structures have demonstrated antimicrobial properties against gram-positive pathogens by inhibiting protein synthesis at the ribosomal level .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| FAAH Inhibition | Increases endocannabinoid levels | |
| Antimicrobial | Inhibits protein synthesis in bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Studies and Research Findings
- Anticancer Properties : Research has indicated that related compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that piperazine derivatives can induce apoptosis in MDA-MB-231 triple-negative breast cancer cells, demonstrating a selectivity that spares non-cancerous cells . The mechanism involves the activation of caspases, which are critical for the apoptotic process.
- Pain Management : A study on FAAH inhibitors highlighted the compound's potential in managing neuropathic pain models in rats. The inhibition of FAAH led to reduced allodynia and hyperalgesia, suggesting that similar piperazine derivatives could serve as effective analgesics .
- In vitro Studies : Various in vitro assays have been conducted to evaluate the compound's efficacy against specific targets. For example, compounds with similar structures demonstrated IC50 values indicating potent activity against FAAH, thereby supporting their use in pain modulation therapies .
Eigenschaften
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-3-ylpiperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)18-8-7-17(10-12(18)13(19)20)11-5-4-6-16-9-11/h4-6,9,12H,7-8,10H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFIIHVTTWZCIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















